

Application Note: Structural Elucidation of Auristatin Intermediates using NMR Spectroscopy

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-9*

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Introduction

Auristatins and their derivatives are potent cytotoxic agents widely used as payloads in antibody-drug conjugates (ADCs). The synthesis of these complex pentapeptide analogues involves multiple steps, generating various intermediates. Ensuring the correct structure of these intermediates is critical for the successful synthesis of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of these molecules in solution.^{[1][2]} This application note provides a detailed overview and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of auristatin intermediates.

Data Presentation: NMR Data for Auristatin Analogues

The following tables summarize typical ¹H and ¹³C NMR chemical shift data for key structural motifs found in auristatin analogues.^[1] These values can serve as a reference for the characterization of novel intermediates.

Table 1: Representative ^1H NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in DMSO- d_6 .[\[1\]](#)

Protons	Chemical Shift (ppm)	Multiplicity
Aromatic-H	7.20 - 7.35	m
Amide-NH	7.50 - 8.50	d, t
Alpha-H	3.80 - 4.80	m
Methoxy-H (N-terminus)	~3.10	s
Methyl-H (Val, Ile)	0.75 - 1.00	d, t

Table 2: Representative ^{13}C NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in DMSO- d_6 .[\[1\]](#)

Carbons	Chemical Shift (ppm)
Carbonyl (C=O)	169.0 - 175.0
Aromatic-C	126.0 - 139.0
Alpha-C	52.0 - 62.0
Methoxy-C (N-terminus)	~30.0
Methyl-C (Val, Ile)	10.0 - 20.0

Experimental Protocols

Sample Preparation

High-quality NMR data relies on meticulous sample preparation.[\[3\]](#)

- Purity: The auristatin intermediate should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.[\[4\]](#)[\[5\]](#)
- Solvent: A suitable deuterated solvent must be chosen to dissolve the sample and provide a lock signal for the NMR spectrometer. Common solvents for peptide-like molecules include

Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Chloroform-d (CDCl₃).^[6] The choice of solvent can influence the chemical shifts.^[6]

- Concentration: A sample concentration of 1-5 mM is generally recommended for peptide samples to achieve a good signal-to-noise ratio.^{[1][5]}
- NMR Tubes: Use high-precision 5 mm NMR tubes. The tubes should be clean and dry to avoid contamination.^[7]

Protocol:

- Weigh 1-5 mg of the purified auristatin intermediate.
- Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent in a clean vial.
- Vortex the sample until it is fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)

1D NMR provides fundamental information about the structure of the molecule. ¹H NMR gives information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of different carbon environments.^[8]

¹H NMR Protocol:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
- Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

- Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Protocol:

- Following ¹H NMR, switch the spectrometer to the ¹³C channel.
- Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR due to the low natural abundance of ¹³C.
- Process the spectrum similarly to the ¹H spectrum.

2D NMR Spectroscopy

2D NMR experiments are essential for elucidating the complex structures of auristatin intermediates by revealing through-bond and through-space correlations between nuclei.^{[9][10]}

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.^{[11][12]}

Protocol:^{[4][6]}

- Set up a new experiment using a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
- Set the spectral width in both dimensions to cover all proton signals.
- Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
- Set the number of scans per increment based on the sample concentration.
- Acquire and process the 2D data using a sine-bell window function.

The HSQC experiment shows correlations between protons and directly attached carbons (one-bond C-H correlation).^{[11][13]}

Protocol:^{[3][10]}

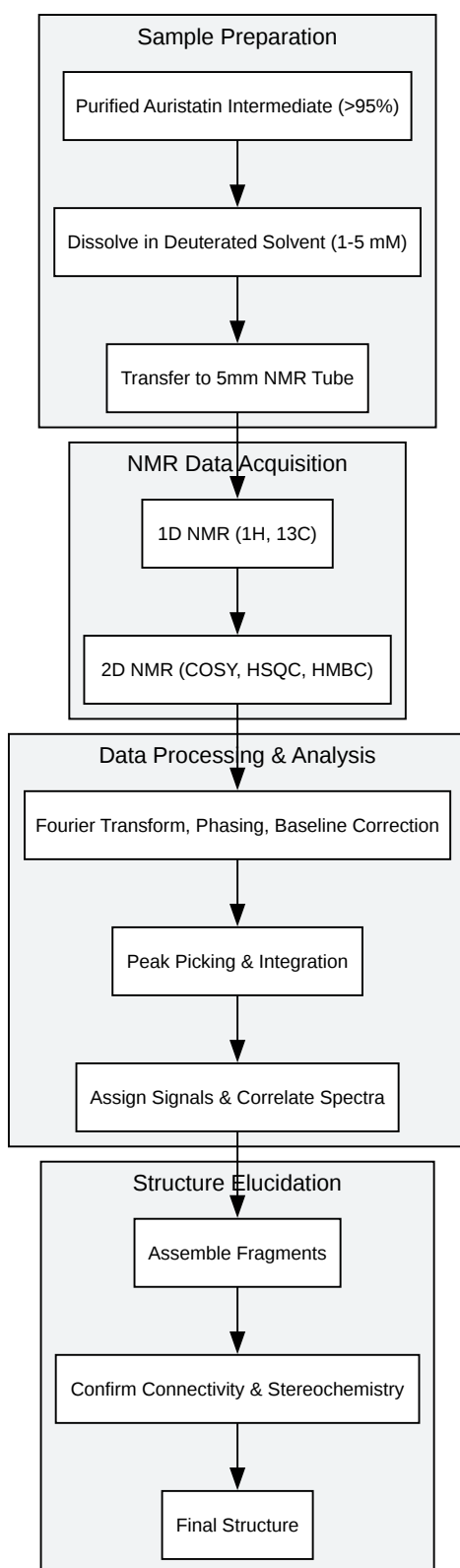
- Set up a new experiment using a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).
- Set the ^1H spectral width in F2 and the ^{13}C spectral width in F1 to cover all expected signals.
- The number of increments in F1 is typically set to 128 or 256.
- Set the number of scans based on sample concentration.
- Acquire and process the 2D data. The resulting spectrum will show CH, CH₂, and CH₃ groups with different phases, which can be color-coded in the processed spectrum.

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Protocol:[\[3\]](#)[\[11\]](#)

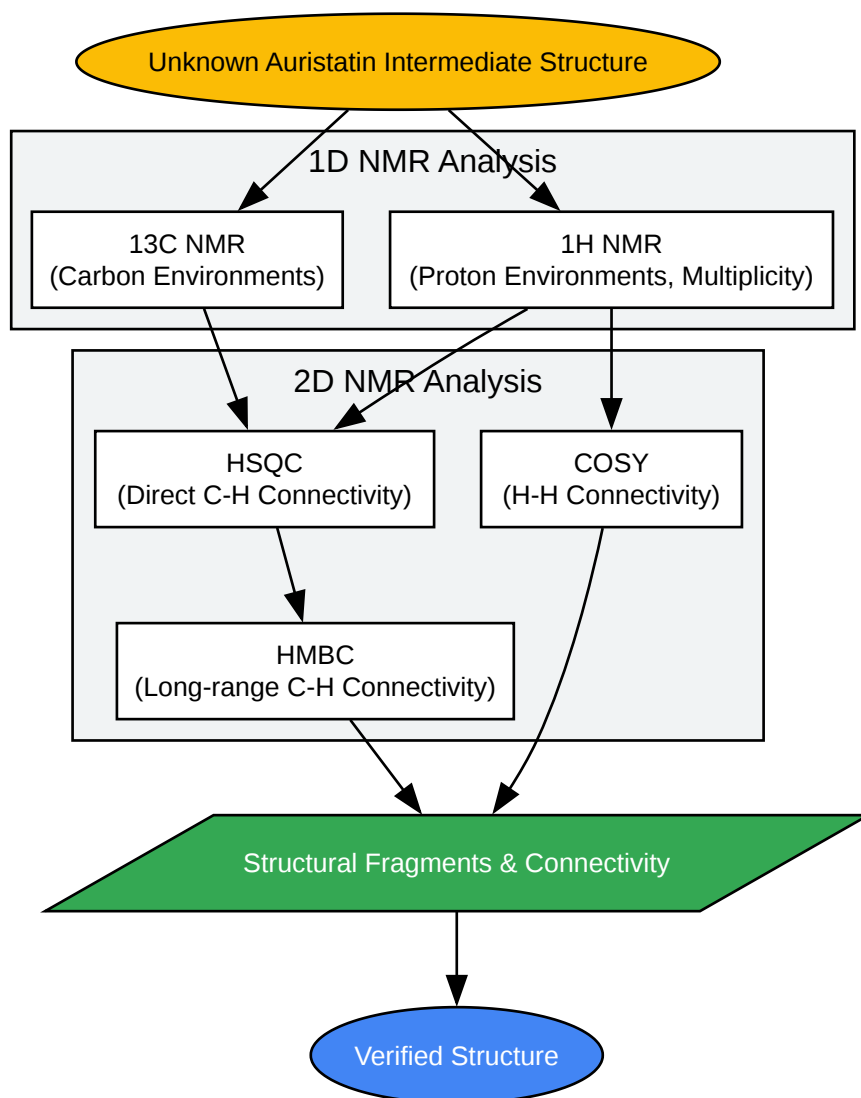
- Set up a new experiment using a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
- Set the ^1H and ^{13}C spectral widths as in the HSQC experiment.
- The number of increments in F1 is typically set to 256 or 512.
- Set the number of scans based on sample concentration.
- Acquire and process the 2D data.

Mandatory Visualizations



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Logical relationships in 2D NMR-based structural analysis.

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